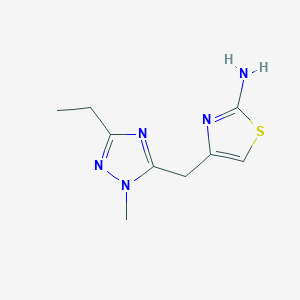
4-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine is a heterocyclic compound that contains both a triazole and a thiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
The synthesis of 4-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine typically involves the formation of the triazole and thiazole rings followed by their coupling. Common synthetic routes include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Thiazole Ring: This often involves the reaction of α-haloketones with thiourea or thioamides.
Coupling of the Rings: The final step involves the coupling of the triazole and thiazole rings, which can be facilitated by various coupling agents and conditions.
Análisis De Reacciones Químicas
4-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the rings.
Coupling Reactions: It can participate in coupling reactions with various electrophiles or nucleophiles to form more complex structures.
Aplicaciones Científicas De Investigación
4-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine can be compared with other similar compounds, such as:
1H-1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Thiazole Derivatives: Compounds containing the thiazole ring also show diverse biological activities and are used in various applications.
Other Heterocyclic Compounds: Compounds containing other heterocyclic rings, such as imidazole or pyridine, can be compared based on their chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of the triazole and thiazole rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H13N5S |
|---|---|
Peso molecular |
223.30 g/mol |
Nombre IUPAC |
4-[(5-ethyl-2-methyl-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H13N5S/c1-3-7-12-8(14(2)13-7)4-6-5-15-9(10)11-6/h5H,3-4H2,1-2H3,(H2,10,11) |
Clave InChI |
FITBJEUSNGEYKR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C(=N1)CC2=CSC(=N2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


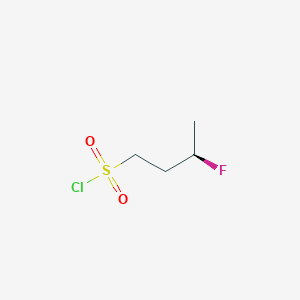
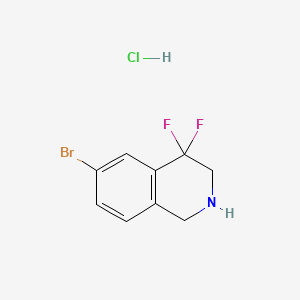
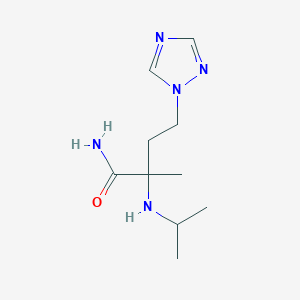

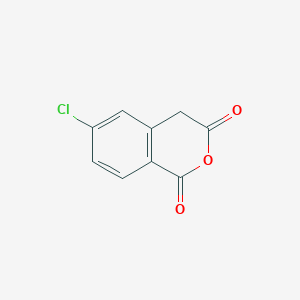
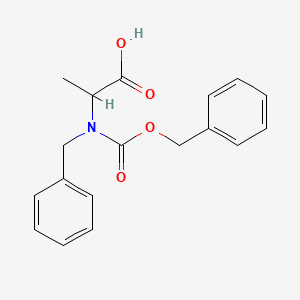
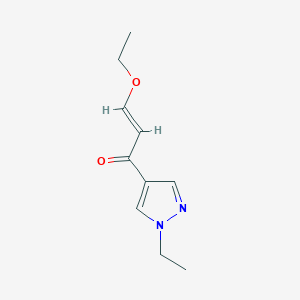
amine hydrochloride](/img/structure/B13484840.png)
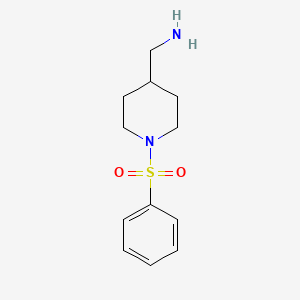

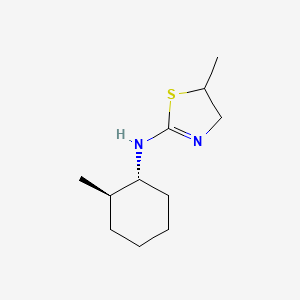
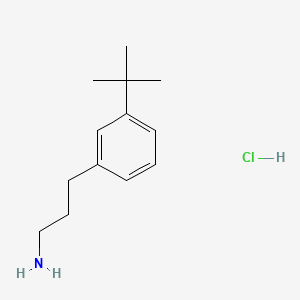
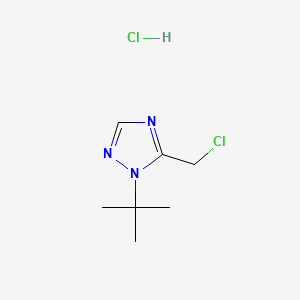
![Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B13484888.png)
